molecular formula C11H14FNO B1485606 trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2163421-37-0

trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485606
CAS No.: 2163421-37-0
M. Wt: 195.23 g/mol
InChI Key: VYKLHDTUWAEXAB-GHMZBOCLSA-N
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Description

trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol: is a chemical compound characterized by a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Fluorination and methylation: The fluorine and methyl groups are introduced through electrophilic aromatic substitution reactions using fluorinating and methylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol
  • 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol

Uniqueness:

  • The presence of both fluorine and methyl groups on the phenyl ring imparts unique chemical and physical properties to trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol.
  • The specific arrangement of substituents on the cyclobutane ring influences its reactivity and potential applications.

Properties

IUPAC Name

(1R,2R)-2-(3-fluoro-4-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-7-2-3-8(6-9(7)12)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKLHDTUWAEXAB-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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